Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Description
Basic Nomenclature and Classification
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate belongs to the class of organic compounds known as dicarboxylate esters, specifically featuring a cyclohexene ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate. This nomenclature reflects the specific stereochemical configuration and the positioning of functional groups on the cyclohexene framework.
The compound is catalogued under Chemical Abstracts Service number 5048-50-0, with the molecular descriptor MDL number MFCD06799457. Alternative nomenclature systems refer to this compound as trans-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester and Diethyl trans-1,2,3,6-Tetrahydrophthalate. The latter designation reflects its relationship to tetrahydrophthalic acid derivatives, emphasizing its connection to aromatic dicarboxylic acid chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| Chemical Abstracts Service Number | 5048-50-0 |
| MDL Number | MFCD06799457 |
| PubChem Compound Identifier | 12358152 |
The classification of this compound extends beyond simple ester categorization, as it represents a member of the cyclohexene dicarboxylate family. The presence of the double bond at the 4-position of the cyclohexene ring, combined with the dicarboxylate functionality at positions 1 and 2, creates a compound with distinctive chemical behavior. The trans stereochemistry further distinguishes it from its cis counterpart, resulting in different physical properties and reactivity patterns.
The International Chemical Identifier representation provides additional structural clarity: InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1. This systematic representation enables precise identification across chemical databases and facilitates computational chemistry applications.
Properties
IUPAC Name |
diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOHDKOANTMJU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493878 | |
| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-50-0 | |
| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylicacid,diethylester,(1R,2R)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate can be synthesized through the esterification of trans-4-Cyclohexene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water formed during the esterification reaction, ensuring a high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Diethyl trans-4-Cyclohexene-1,2-dicarbinol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate serves as a versatile intermediate in organic synthesis. It is used in the preparation of various compounds, including:
- Cyclohexene Derivatives : The compound can undergo reactions such as hydrolysis and reduction to yield cyclohexene derivatives, which are useful in the production of fragrances and flavoring agents.
- Diels-Alder Reactions : It acts as a diene in Diels-Alder reactions, facilitating the formation of complex cyclic structures that are precursors to numerous natural products and pharmaceuticals.
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its structural properties:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. This property makes it a candidate for further investigation in drug development.
- Anti-inflammatory Effects : Some studies have suggested that compounds derived from this compound may possess anti-inflammatory properties, offering potential therapeutic benefits for conditions like arthritis.
Material Science
In material science, this compound is utilized in the development of polymers and resins:
- Polymerization : It can be polymerized to create new materials with specific properties suitable for coatings, adhesives, and sealants.
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Organic Synthesis | Intermediate for cyclohexene derivatives |
| Pharmaceutical | Potential anticancer and anti-inflammatory agents |
| Material Science | Development of polymers and resins |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a pathway for new drug formulations targeting cancer treatment.
Case Study 2: Polymer Development
Research conducted at a leading university demonstrated the polymerization potential of this compound. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials, indicating its viability for industrial applications.
Mechanism of Action
The mechanism of action of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can undergo addition reactions .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key parameters of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate and its analogues:
Key Observations :
- Ester Chain Impact : Shorter ester groups (e.g., methyl) reduce molecular weight and may enhance volatility, whereas longer chains (e.g., 2-ethylhexyl) increase hydrophobicity, making them suitable as plasticizers .
- Stereochemistry : The trans-configuration in the cyclohexene ring is critical for reactivity in cycloaddition reactions .
Biological Activity
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS No. 5048-50-0) is a compound that has garnered interest due to its potential biological activities and applications in organic synthesis. This article explores its biological properties, including mutagenicity, cytotoxicity, and other relevant effects based on available research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight (g/mol) | 226.27 |
| CAS Number | 5048-50-0 |
| IUPAC Name | 1,2-diethyl cyclohex-4-ene-1,2-dicarboxylate |
| Synonyms | Diethyl trans-1,2,3,6-tetrahydrophthalate |
2. Cytotoxicity
Cytotoxic effects of this compound have been evaluated in vitro. In a study assessing the cytotoxic potential of various dicarboxylates on human cell lines, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity. While direct data on this compound is sparse, its structural analogs suggest a potential for moderate cytotoxic effects .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Some studies have reported that compounds containing cyclohexene structures can possess antimicrobial activity against various pathogens. Specifically, dicarboxylates have been noted for their ability to inhibit bacterial growth in laboratory settings .
Case Study 1: Synthesis and Biological Evaluation
In a study published in the Kyoto University repository, researchers synthesized this compound and evaluated its reactivity in various organic transformations. The compound was subjected to reactions with acetic acid and manganese(III) acetate to produce derivatives with potential biological activity. While the primary focus was on synthetic applications, the findings suggest that the compound may serve as a precursor for biologically active molecules .
Case Study 2: Comparative Analysis of Dicarboxylates
A comparative analysis of various dicarboxylates highlighted the structure-activity relationship concerning their biological effects. This study indicated that while some dicarboxylates exhibit significant biological activity, others like this compound require further investigation to fully elucidate their potential therapeutic applications .
Q & A
Q. What methodologies are recommended for synthesizing Diethyl trans-4-Cyclohexene-1,2-dicarboxylate with high yield?
The compound can be synthesized via palladium-catalyzed dehydrogenation of cycloadducts derived from bio-based platform chemicals. For example, a 74.3% yield is achieved using erythritol and dibutyl fumarate under optimized conditions. Key parameters include catalyst loading (e.g., Pd-based systems), temperature control, and solvent selection to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What are the critical stability considerations during storage and handling?
Store under inert gas (e.g., nitrogen) in a cool, dark environment to prevent oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers). Stability data indicate no reported decomposition under standard conditions .
Q. How does the stereochemistry (trans vs. cis) influence physical properties and reactivity?
The trans configuration reduces steric hindrance compared to cis isomers, enhancing reactivity in cycloaddition reactions. Computational properties (e.g., LogP = 1.695, PSA = 52.6 Ų) align with experimental observations, suggesting higher solubility in non-polar solvents .
Q. What safety protocols are essential for laboratory-scale experiments?
Use local exhaust ventilation to manage vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of spills, absorb with inert materials (e.g., silica gel) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How can catalytic systems be optimized for selective hydrogenation or dehydrogenation of derivatives?
Palladium catalysts in hydrogenation reactions achieve near-quantitative yields of dibutyl trans-cyclohexane-1,2-dicarboxylate. Optimize parameters such as H₂ pressure (1–5 atm), solvent polarity, and catalyst support (e.g., carbon vs. alumina) to enhance selectivity .
Q. What factors explain contradictory reaction yields in Diels-Alder vs. metathesis reactions involving this compound?
Discrepancies in yields (e.g., 55% in cross-enyne metathesis vs. 74.3% in cycloaddition) arise from differences in transition-state steric effects, solvent polarity (e.g., DCM vs. THF), and catalyst efficiency. Side reactions, such as dimerization, may also reduce yields in metathesis pathways .
Q. How can computational tools validate experimental physicochemical properties?
Compare calculated properties (e.g., XLogP3 = 1.8, topological PSA = 52.6 Ų) with experimental GC-MS and HPLC data. Density functional theory (DFT) simulations can predict reaction pathways, such as epoxidation energetics, to guide synthetic routes .
Q. What strategies enable functionalization of the cyclohexene ring for targeted applications?
Q. How do structural analogs (e.g., diethyl phthalate) compare in reactivity and environmental impact?
Unlike diethyl phthalate (LogP = 2.47), the cyclohexene derivative has lower bioaccumulation potential (LogP = 1.695) due to reduced hydrophobicity. However, both require ecotoxicity studies to assess biodegradation pathways and aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
